molecular formula C9H11NO2 B8641433 1-Nitro-2-phenylpropane CAS No. 7796-75-0

1-Nitro-2-phenylpropane

Cat. No. B8641433
CAS RN: 7796-75-0
M. Wt: 165.19 g/mol
InChI Key: PMVHHMCQCDZQCK-UHFFFAOYSA-N
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Patent
US07790900B2

Procedure details

In a 10 mL Schlenk-flask, 6.8 mg of cuprous tert-butoxide and 37.3 mg of (S)-p-tol-BINAP were dissolved in 5 ml of toluene. After stirring for 30 minutes at room temperature to give an asymmetric copper complex. One hundred microliters (100 μL) of this solution (containing 1 μmol of the asymmetric copper complex) were mixed with 4.9 ml of toluene, and 90 μL (1.5 mmol) of poly(methylhydrosiloxane) (15-40 mPas (20° C.), d=1.004 g/mL, nD20=1.398, produced by Fluka) and 221 mg (1.2 mmol) of diphenylsilane were added thereto. After stirring for 5 minutes, 1 mmol of (E)-1-nitro-2-phenyl-1-propene was added, and the mixture was further stirred for 24 hours at room temperature. Four milliliters (4 mL) of a tetrahydrofuran solution of tetrabutylammonium fluoride (1 mol/L) were added to the reaction mixture and stirring was continued for 3 hours. Water was added and the mixture was extracted with diethyl ether (30 mL×2). After drying over sodium sulfate, the solvent was evaporated. The residue was purified by flash chromatography (silica gel, hexane/ethyl acetate) to provide optically active 1-nitro-2-phenylpropane.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1](/[CH:4]=[C:5](/[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)\[CH3:6])([O-:3])=[O:2].O1CCCC1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O>[N+:1]([CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
[N+](=O)([O-])\C=C(/C)\C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 24 hours at room temperature
Duration
24 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])CC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.